4-(3-Fluorophenyl)sulfanylbutane-1-thiol

Description

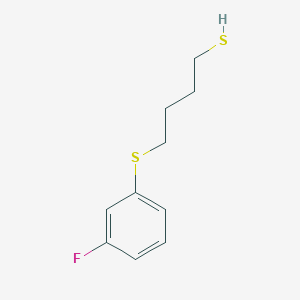

4-(3-Fluorophenyl)sulfanylbutane-1-thiol is a sulfur-containing organic compound characterized by a fluorophenyl group attached via a sulfanyl (-S-) linkage to a butane chain terminating in a thiol (-SH) group. The fluorine substituent at the 3-position of the phenyl ring likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, a common strategy in medicinal chemistry to optimize pharmacokinetics .

Properties

IUPAC Name |

4-(3-fluorophenyl)sulfanylbutane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FS2/c11-9-4-3-5-10(8-9)13-7-2-1-6-12/h3-5,8,12H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZOCZMZIAMVTGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SCCCCS)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(4-Chlorophenyl)sulfanylbutan-1-ol

Molecular Formula: C₁₀H₁₃ClOS CAS No.: 15446-08-9 Key Structural Differences:

- Substituent : Chlorine (Cl) at the para-position of the phenyl ring vs. fluorine (F) at the meta-position in the target compound.

- Terminal Functional Group : Hydroxyl (-OH) vs. thiol (-SH).

Property Comparison :

- Electronic Effects: Fluorine’s higher electronegativity (3.98 vs.

- Lipophilicity : The thiol group (-SH) in 4-(3-Fluorophenyl)sulfanylbutane-1-thiol is more lipophilic than the hydroxyl group (-OH), which may enhance membrane permeability.

- Reactivity : Thiols are prone to oxidation (forming disulfides) and nucleophilic reactions, whereas hydroxyl groups participate in hydrogen bonding and esterification.

Applications : 4-(4-Chlorophenyl)sulfanylbutan-1-ol is a precursor in synthesizing surfactants or bioactive molecules, but its fluorinated thiol analog could offer improved stability in drug design .

4-(3-Fluorophenoxy)butane-1-sulfonyl chloride

Molecular Formula: C₁₀H₁₂ClFO₂S CAS No.: 1343917-35-0 Key Structural Differences:

- Linkage Group: Phenoxy (-O-) vs. sulfanyl (-S-).

- Terminal Functional Group : Sulfonyl chloride (-SO₂Cl) vs. thiol (-SH).

Property Comparison :

- Electrophilicity : The sulfonyl chloride group is highly reactive, enabling facile nucleophilic substitution (e.g., amide bond formation), whereas the thiol group participates in redox reactions or metal coordination.

- Stability : Sulfonyl chlorides are moisture-sensitive and require careful handling, while thiols are more stable but require protection against oxidation.

Applications : Sulfonyl chlorides are intermediates in synthesizing sulfonamides (e.g., antibiotics), whereas thiols are utilized in enzyme inhibition (e.g., cysteine protease inhibitors) .

Fluorophenyl-Containing Kinase Inhibitors (e.g., YPC-21813)

Structural Context : Compounds like (Z)-5-([3-{4-(4-pentylpiperazin-1-yl)-3-fluorophenyl}imidazo[1,2-b]pyridazin-6-yl]methylene)thiazolidine-2,4-dione (YPC-21813) highlight the role of meta-fluorophenyl groups in enhancing target binding affinity and metabolic stability.

Relevance to Target Compound :

- The meta-fluorine orientation in YPC-21813 optimizes hydrophobic interactions with kinase active sites, suggesting similar benefits for this compound in drug discovery.

- Thiol-containing analogs (e.g., the target compound) may exhibit distinct pharmacokinetic profiles compared to hydroxyl or sulfonyl chloride derivatives .

Data Table: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.